

# Technical Guide: Spectral Profiling of Oxamyl Oxime

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Oxamyl oxime

CAS No.: 30558-43-1

Cat. No.: B1677834

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CAS: 30558-43-1 | Formula:

| MW: 162.21 g/mol

## Executive Summary & Chemical Context

**Oxamyl oxime** is the primary hydrolytic metabolite of the carbamate pesticide Oxamyl. Unlike its parent compound, **oxamyl oxime** lacks the N-methylcarbamoyl moiety, which significantly alters its toxicity profile and spectral footprint. Accurate identification of this metabolite is critical for environmental compliance (e.g., EPA Method 531.2) and residue analysis in food matrices.

This guide synthesizes the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data required for the unequivocal structural confirmation of **oxamyl oxime**.

[1]

## Chemical Structure Analysis

The molecule consists of three distinct magnetic and vibrational environments:

- Dimethylamino group (

): A strong electron-donating group.

- -Thioimidate core (

): The site of geometric isomerism (E/Z), though the Z-isomer is thermodynamically favored due to hydrogen bonding.

- Hydroxyl group (

): Amphoteric, susceptible to exchange in protic solvents.

## Mass Spectrometry (LC-MS/MS)

Mass spectrometry is the primary detection method for **oxamyl oxime** in aqueous and biological matrices due to its high polarity.

## Electrospray Ionization (ESI) Parameters

- Ionization Mode: Positive (

)

- Precursor Ion

: m/z 163.05

- Exact Mass: 162.0463<sup>[2]</sup>

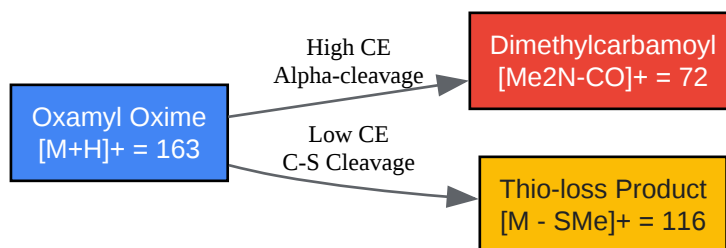
## Fragmentation Logic & Transitions (MRM)

In Triple Quadrupole (QqQ) systems, **oxamyl oxime** follows a predictable fragmentation pathway driven by the instability of the oxime bond and the thio-ether linkage.

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Structural Assignment
Quantifier	163	72	10-15	(Dimethylcarbamoyl cation)
Qualifier 1	163	90	20-25	Loss of and rearrangement
Qualifier 2	163	116	10	Loss of (Thioether cleavage)

## Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic cleavage of **Oxamyl Oxime** under Collision-Induced Dissociation (CID).



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Caption: ESI+ Fragmentation pathway showing the generation of the primary quantifier ion (m/z 72).

## NMR Spectroscopy ( and )

NMR analysis confirms the isomeric purity and the integrity of the dimethylamino and thiomethyl groups.

## Experimental Conditions

- Solvent: DMSO-

is recommended over

. The polar nature of the oxime results in poor solubility and peak broadening in chloroform. DMSO stabilizes the oxime proton (

).

- Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

### NMR Data (500 MHz, DMSO- )

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Mechanistic Note
11.20	Singlet (Broad)	1H		Highly dependent on concentration and pH. Disappears on shake.
2.95	Singlet	6H		The two methyls are often equivalent due to rapid rotation at RT, but may broaden or split at low temps.
2.30	Singlet	3H		Characteristic shift for methyl groups attached to sulfur.

### NMR Data (125 MHz, DMSO- )

Chemical Shift ( , ppm)	Assignment	Structural Environment
162.5		Carbonyl carbon (Amide-like character).
151.0		Imidate carbon. Deshielded by both N and S.
36.5		Dimethylamino carbons.
14.2		Thiomethyl carbon.

## Infrared Spectroscopy (FT-IR)

IR analysis is useful for solid-state identification (KBr pellet or ATR). The spectrum is dominated by the amide and oxime functionalities.

Wavenumber ( )	Intensity	Vibrational Mode	Assignment
3200 - 3400	Broad, Medium		H-bonded oxime hydroxyl.
2930	Medium		Alkyl C-H stretch (Methyl groups).
1640 - 1660	Strong		Amide I band (overlaps with C=N).
1590	Medium		Oxime C=N stretch.
940	Medium		Characteristic N-O single bond stretch.

## Analytical Protocol: Determination in Water (EPA 531.2 Modified)

This protocol describes the extraction and stabilization of **oxamyl oxime**, which is prone to degradation at neutral/alkaline pH.

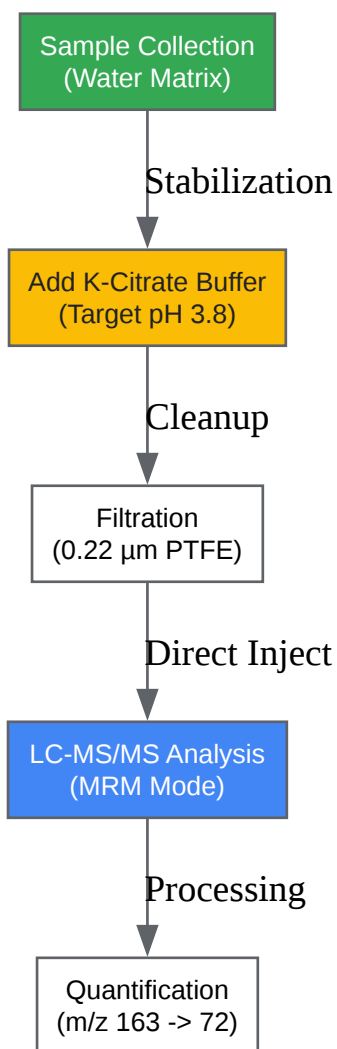
## Reagents & Stabilization[3]

- Preservative: Potassium dihydrogen citrate (pH buffer ~3.8).[3][4]
- Solvent: Methanol (LC-MS grade).

## Step-by-Step Workflow

- Sample Collection: Collect 10 mL of water into an amber vial containing 9.2 mg of potassium dihydrogen citrate. Critical: Immediate pH adjustment to < 4.0 prevents hydrolysis.
- Filtration: Filter through a 0.22 PTFE syringe filter. Do not use Nylon (analyte binding risk).
- Direct Injection: Inject 10-20 directly into the LC-MS/MS system.
- Chromatography:
  - Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm).
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: Acetonitrile.
  - Gradient: 5% B to 95% B over 10 minutes.

## Method Workflow Diagram



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Caption: Analytical workflow for **Oxamyl Oxime** emphasizing the critical pH stabilization step.

## References

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